

Application Notes: Extraction of Isorhamnetin-3-O-glucoside from Plant Material

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Compound of Interest		
Compound Name:	isorhamnetin-3-O-glucoside	
Cat. No.:	B8019598	Get Quote

Introduction

Isorhamnetin-3-O-glucoside is a naturally occurring flavonol glycoside, a derivative of quercetin. It is found in a variety of plants and is recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, and anti-diabetic activities.[1][2] These therapeutic potentials make it a compound of high interest for researchers, scientists, and drug development professionals. **Isorhamnetin-3-O-glucoside** can be sourced from numerous dietary and medicinal plants such as sea buckthorn (Hippophae rhamnoides), prickly pear (Opuntia ficus-indica), and elderberry (Sambucus nigra).[2][3] This document provides detailed application notes and protocols for the efficient extraction of **isorhamnetin-3-O-glucoside** from plant materials, focusing on modern and conventional techniques.

Extraction Techniques Overview

The selection of an appropriate extraction method is critical for maximizing the yield and purity of **isorhamnetin-3-O-glucoside**. The choice depends on the plant matrix, solvent properties, and available equipment.

Conventional Methods:

 Maceration: A simple technique involving soaking the plant material in a solvent for an extended period. It is straightforward but can be time-consuming and may result in lower yields.



- Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration. However, it requires longer extraction times and larger solvent volumes, and the prolonged exposure to heat can degrade thermolabile compounds.[4]
- Reflux Extraction: This method involves boiling the solvent with the plant material, with the vapor being condensed and returned to the extraction flask. It is more efficient than maceration but also involves heat, posing a risk to compound stability.[5]
- Modern (Green) Techniques:
 - Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves
 to create acoustic cavitation, which disrupts plant cell walls and enhances solvent
 penetration, leading to faster extraction and higher yields.[6][7] UAE is known for its
 reduced extraction time, lower solvent consumption, and operation at lower temperatures.
 [7]
 - Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing the rupture of cell walls and the release of target compounds.
 [4][8] It is a rapid and efficient method that significantly reduces extraction time and solvent usage compared to conventional techniques.
 - Enzyme-Assisted Extraction (EAE): This method employs enzymes like pectinase or cellulase to break down the plant cell wall, facilitating the release of intracellular compounds. It can be used alone or in combination with other techniques, such as UAE, to improve extraction efficiency.[10][11]

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of sources and extraction efficiencies.

Table 1: Natural Plant Sources and Yield of Isorhamnetin-3-O-glucoside



Plant Species	Plant Part	Yield of Isorhamnetin-3-O- glucoside	Reference
Opuntia ficus-indica	Cladodes	149.71 ± 10.13 mg/100 g DW	[2]
Opuntia ficus-indica	Pulps	184.14 ± 14.91 mg/100 g DW	[2]
Opuntia ficus-indica	Peels	223.66 ± 14.44 mg/100 g DW	[2]
Hippophae rhamnoides	Berries	62.0–217.0 mg/100 g DW	[2]
Almond (Prunus amygdalus)	Skin	Comprises up to 75% of total polyphenols	[12]
Nelumbo nucifera	Stamen	3.21 - 16.05 mg/g DW (for various flavonoids)	[13]
Zygophyllum simplex	Whole Plant	0.05% w/w of dry extract	[14]

DW: Dry Weight

Table 2: Comparison of Optimized Extraction Parameters for Flavonoids



Method	Plant Material	Optimal Conditions	Yield/Efficienc y	Reference
MAE	Onion (Allium cepa)	Solvent: 74.2% Methanol; Temp: 99.9 °C; pH: 2; Ratio: 0.2:18.2 g:mL	Optimized for antioxidant activity	[15]
MAE	Ginkgo biloba	Solvent: 1.5 M [HO ₃ S(CH ₂) ₄ mim]HSO ₄ ; Power: 120 W; Time: 15 min; Ratio: 1:30 g/mL	High recovery (100.29% for isorhamnetin)	[4]
UAE	Flos Sophorae Immaturus	Solvent: 70% Ethanol; Temp: 61 °C; Time: 30 min; Ratio: 15.30 mL/g	0.4920% for isorhamnetin	[6]
UEAE	Sea Buckthorn Pomace	Enzyme: 1500 U/g Pectinase; Solvent: 48% Ethanol; Power: 300 W; Temp: 50 °C; Time: 28 min; Ratio: 34:1 mL/g	21.57 ± 0.45 mg/g (total flavonoids)	[10]
Reflux	Salicornia herbacea	Solvent: Ethanol	Qualitative isolation	[5]

MAE: Microwave-Assisted Extraction; UAE: Ultrasound-Assisted Extraction; UEAE: Ultrasound-Enzymatic-Assisted Extraction

Experimental Protocols

Protocol 1: General Solvent Extraction and Purification

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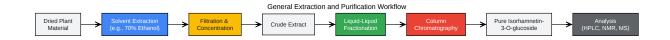


This protocol outlines a general procedure for extracting and isolating **isorhamnetin-3-O-glucoside** using conventional solvent extraction followed by column chromatography.

- 1. Materials and Equipment:
- Dried and powdered plant material
- Solvents: Ethanol (70-80%), n-hexane, ethyl acetate, n-butanol
- Rotary evaporator
- Chromatography column
- Silica gel or Polyamide resin
- Beakers, flasks, and filtration apparatus
- HPLC system for analysis
- 2. Procedure:
- Extraction: Macerate or reflux the powdered plant material with 70% ethanol at a 1:20 solid-to-liquid ratio for 2-4 hours at 60 °C.[5][16]
- Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol. **Isorhamnetin-3-O-glucoside** is typically enriched in the ethyl acetate or n-butanol fractions.[5]
- Concentration: Concentrate the target fraction (e.g., ethyl acetate) to dryness.
- Purification: Dissolve the dried fraction in a minimal amount of methanol and apply it to a silica gel or polyamide column. Elute the column with a gradient solvent system (e.g., chloroform-methanol or ethanol-water) to separate the compounds.[5][16]



Isolation and Identification: Collect the fractions and monitor them using Thin Layer
 Chromatography (TLC) or HPLC. Combine the fractions containing the pure compound and
 evaporate the solvent. Confirm the structure using analytical techniques like NMR and Mass
 Spectrometry.



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General Extraction and Purification Workflow

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is optimized for rapid and efficient extraction using ultrasonication.[6]

- 1. Materials and Equipment:
- Dried and powdered plant material
- Solvent (e.g., 70% Ethanol)
- Ultrasonic bath or probe system
- Temperature controller
- Centrifuge
- Filtration apparatus (0.45 µm filter)
- · HPLC system
- 2. Procedure:
- Mixing: Weigh 1.0 g of the powdered plant material and place it in an extraction vessel. Add 15 mL of 70% ethanol (1:15 solid-to-liquid ratio).[6]

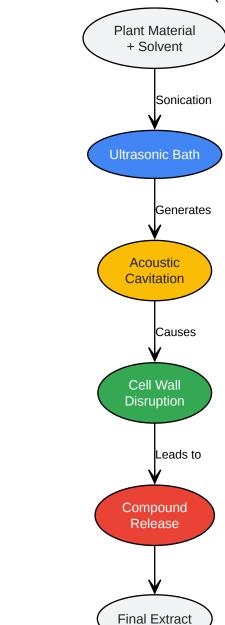
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- Ultrasonication: Place the vessel in an ultrasonic bath. Set the temperature to 60 °C, ultrasonic power to 300 W, and sonicate for 30 minutes.[6][10]
- Separation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
- Collection: Collect the supernatant and filter it through a 0.45 µm syringe filter.
- Analysis: The resulting extract is ready for direct quantification of isorhamnetin-3-O-glucoside using a validated HPLC method.





Ultrasound-Assisted Extraction (UAE) Process

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Ultrasound-Assisted Extraction (UAE) Process

Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol utilizes microwave energy for a highly accelerated extraction process.[4][15]

1. Materials and Equipment:



- Dried and powdered plant material
- Extraction solvent (e.g., 74% Methanol at pH 2)
- · Microwave extraction system with closed vessels
- Centrifuge and filtration apparatus
- HPLC system
- 2. Procedure:
- Sample Preparation: Place 0.2 g of powdered plant material into a microwave extraction vessel. Add 18 mL of the extraction solvent.[15]
- Microwave Irradiation: Securely close the vessel and place it in the microwave reactor. Set the extraction parameters: temperature at 100 °C, power at 120 W, and time for 15 minutes.
 [4][15]
- Cooling: After irradiation, allow the vessel to cool to room temperature.
- Separation: Centrifuge the extract to separate the solid residue from the supernatant.
- Filtration and Analysis: Filter the supernatant through a 0.45 μm filter prior to HPLC analysis for quantification.

Protocol 4: Quantification by HPLC-PDA

This protocol describes a general method for quantifying **isorhamnetin-3-O-glucoside** in the obtained extracts.[14]

- 1. HPLC System and Conditions:
- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase: Gradient elution using (A) 0.1% Formic acid in Water and (B) Acetonitrile.
- Gradient: Start with 10% B, increase to 40% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.







Flow Rate: 1.0 mL/min

Detection: PDA detector set at 360 nm.[15]

Injection Volume: 10 μL

2. Procedure:

- Standard Preparation: Prepare a stock solution of isorhamnetin-3-O-glucoside standard in methanol. Create a series of dilutions (e.g., 1 to 40 μg/mL) to construct a calibration curve.
 [14]
- Sample Injection: Inject the prepared standards and the filtered plant extracts into the HPLC system.
- Quantification: Identify the peak for isorhamnetin-3-O-glucoside in the sample chromatogram by comparing its retention time with the standard. Quantify the amount based on the peak area and the linear regression equation from the calibration curve.

Biological Activity Context: Anti-inflammatory Signaling

Isorhamnetin-3-O-glucoside exhibits significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).[1]



Anti-inflammatory Action of Isorhamnetin-3-O-glucoside Inflammatory Stimuli (e.g., LPS) Activates Isorhamnetin-3-O-glucoside Upregulates production of Inhibits Pro-inflammatory Mediators IL-6 COX-2

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Anti-inflammatory Action of Isorhamnetin-3-O-glucoside

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